2-tert-butyl-4-methylpyrimidin-5-amine
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Overview
Description
2-tert-butyl-4-methylpyrimidin-5-amine is a synthetic compound characterized by a pyrimidine ring with alkyl substituents at positions 2, 4, and 5. This compound is part of the pyrimidine family, which is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and antifungal activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4-methylpyrimidin-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-tert-butyl-4-methylpyrimidine with ammonia or an amine source under reflux conditions . The reaction is often carried out in the presence of a solvent such as ethanol or methanol to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-4-methylpyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, N-oxides, and reduced amine derivatives.
Scientific Research Applications
2-tert-butyl-4-methylpyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-tert-butyl-4-methylpyrimidin-5-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways involved in inflammatory responses, such as prostaglandin E2 and inducible nitric oxide synthase. The exact molecular targets and pathways are still under investigation, but its effects on cellular signaling and gene expression are of particular interest.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-4-methylpyrimidine
- 4-methylpyrimidin-5-amine
- 2-tert-butylpyrimidin-5-amine
Uniqueness
2-tert-butyl-4-methylpyrimidin-5-amine is unique due to the presence of both tert-butyl and methyl groups on the pyrimidine ring, which confer distinct steric and electronic properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1698394-04-5 |
---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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